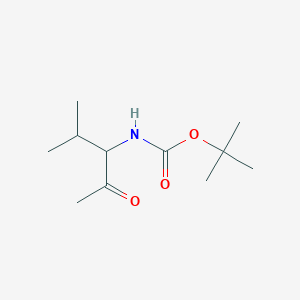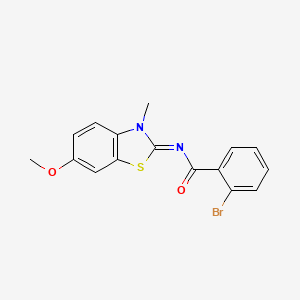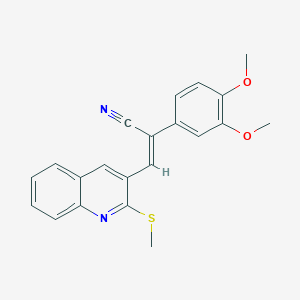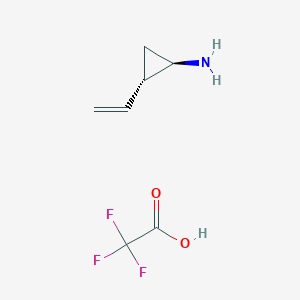
Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate is a chemical compound with the CAS Number: 208578-61-4 . It has a molecular weight of 215.29 and is typically in the form of a powder . The IUPAC name for this compound is tert-butyl 1-acetyl-2-methylpropylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14) . Unfortunately, the specific 3D structure of this compound is not available in the search results.Physical And Chemical Properties Analysis
This compound has a melting point of 71-74°C . It is typically stored at room temperature .Applications De Recherche Scientifique
Synthesis of Carbocyclic Analogues
The compound has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine, suggesting its utility in nucleoside analogue synthesis (Ober et al., 2004).
Structural Characterization and Hydrogen Bonds
Research has shown that tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate derivatives can form intricate three-dimensional architectures through a combination of strong and weak hydrogen bonds. This property is crucial for understanding molecular interactions and designing new materials (Das et al., 2016).
Catalytic Epoxidation
The compound is an important synthetic intermediate of carfilzomib, showcasing its role in pharmaceutical synthesis. A study reported an efficient catalytic epoxidation reaction for its synthesis, emphasizing the utility of bioinspired manganese complexes in the epoxidation of enone precursors (Qiu et al., 2019).
Diels-Alder Reaction
It serves as a reactant in the preparation and Diels-Alder reaction of 2-amido substituted furan, demonstrating its versatility in synthetic organic chemistry. This application is pivotal for constructing complex molecular frameworks (Padwa et al., 2003).
Evaluation in Medicinal Chemistry
The tert-butyl group, integral to this compound, has been evaluated for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. This research informs drug design by assessing the impact of tert-butyl and its alternatives on drug efficacy and activity (Westphal et al., 2015).
Metal-Free Organic Synthesis
Its derivatives have been synthesized through metal- and base-free conditions, highlighting its role in environmentally friendly chemical processes. This methodological advancement facilitates the preparation of quinoxaline-3-carbonyl compounds, showcasing the compound's relevance in green chemistry (Xie et al., 2019).
Biodegradable Polycarbonates
This compound derivatives have been used in the synthesis of biodegradable polycarbonates from dihydroxybutyric acid and CO2. This application underscores its potential in producing eco-friendly materials with significant implications for sustainability (Tsai et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl N-(2-methyl-4-oxopentan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGQPFDHSRKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[alpha-(1H-Benzotriazol-1-yl)phenethyl]benzamide](/img/structure/B2755643.png)
![5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2755647.png)
![(E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2755649.png)

![1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2755651.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2755652.png)





![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2755661.png)


